N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide BRAF Inhibitor is any agent that inhibits the serine/threonine-protein kinase BRAF(B-RAF).
Brand Name: Vulcanchem
CAS No.: 918505-61-0
VCID: VC0546673
InChI: InChI=1S/C22H18F2N4O3S/c1-12(2)32(30,31)28-18-6-5-17(23)19(20(18)24)21(29)16-11-27-22-15(16)8-14(10-26-22)13-4-3-7-25-9-13/h3-12,28H,1-2H3,(H,26,27)
SMILES: CC(C)S(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=CC=C4)F
Molecular Formula: C22H18F2N4O3S
Molecular Weight: 456.5 g/mol

N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide

CAS No.: 918505-61-0

Cat. No.: VC0546673

Molecular Formula: C22H18F2N4O3S

Molecular Weight: 456.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide - 918505-61-0

Specification

CAS No. 918505-61-0
Molecular Formula C22H18F2N4O3S
Molecular Weight 456.5 g/mol
IUPAC Name N-[2,4-difluoro-3-(5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-2-sulfonamide
Standard InChI InChI=1S/C22H18F2N4O3S/c1-12(2)32(30,31)28-18-6-5-17(23)19(20(18)24)21(29)16-11-27-22-15(16)8-14(10-26-22)13-4-3-7-25-9-13/h3-12,28H,1-2H3,(H,26,27)
Standard InChI Key SUNCACOTKLUNHD-UHFFFAOYSA-N
SMILES CC(C)S(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=CC=C4)F
Canonical SMILES CC(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=CC=C4)F
Appearance Solid powder

Introduction

Chemical Identity and Structure

IUPAC Name and Synonyms

The IUPAC name of the compound is N-[2,4-difluoro-3-(5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-2-sulfonamide . It is also known by several synonyms, including BRAF inhibitor, SCHEMBL150401, and SUNCACOTKLUNHD-UHFFFAOYSA-N .

Molecular Formula and Weight

The molecular formula of the compound is C22H18F2N4O3SC_{22}H_{18}F_2N_4O_3S, with a molecular weight of 456.5 g/mol . This molecular composition includes two fluorine atoms, which contribute to its bioactivity and physicochemical stability.

Synthesis Pathways

General Synthetic Approach

The synthesis of N-(2,4-difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide involves multi-step organic reactions starting from commercially available precursors. The key steps include:

  • Formation of the pyrrolo[2,3-b]pyridine scaffold through cyclization reactions.

  • Introduction of the difluorophenyl moiety via electrophilic substitution.

  • Coupling of the pyridinyl substituent through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).

  • Sulfonamide formation using propane sulfinic acid derivatives under mild conditions.

Example Reaction Scheme

A representative synthesis pathway involves:

  • Cyclization of a pyridine derivative with an amine precursor to form the pyrrolo[2,3-b]pyridine core.

  • Electrophilic fluorination at specific positions on the phenyl ring using reagents like Selectfluor.

  • Coupling with a pyridinyl halide using palladium catalysis.

  • Sulfonamide formation by reacting the intermediate with propane sulfinic acid under acidic or basic conditions.

This methodology ensures high regioselectivity and yield while maintaining functional group integrity .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol due to its polar functional groups (sulfonamide and carbonyl). It is relatively stable under physiological pH but may degrade under strongly acidic or basic conditions.

Lipophilicity

The calculated logP value (partition coefficient) suggests moderate lipophilicity, which balances membrane permeability and aqueous solubility—an essential feature for oral bioavailability in drug candidates.

Spectroscopic Data

Spectroscopic techniques provide insights into its structural confirmation:

  • NMR (Nuclear Magnetic Resonance): Distinct chemical shifts for aromatic protons and fluorine atoms confirm the substitution pattern.

  • Mass Spectrometry (MS): The molecular ion peak at m/z=456m/z = 456 corresponds to its molecular weight.

  • IR (Infrared Spectroscopy): Characteristic peaks for sulfonamide (SO2SO_2) stretching vibrations are observed around 1200 cm11200 \text{ cm}^{-1}.

Biological Activity

Mechanism of Action

As a BRAF inhibitor, this compound selectively targets mutated BRAF kinase (e.g., BRAF V600E mutation), which plays a pivotal role in oncogenic signaling pathways such as MAPK/ERK . By inhibiting BRAF activity, it disrupts downstream signaling involved in cell proliferation and survival.

Therapeutic Applications

The compound has shown promise in preclinical studies for treating cancers driven by BRAF mutations, including:

  • Melanoma

  • Colorectal cancer

  • Thyroid carcinoma

Its specificity for mutant BRAF over wild-type minimizes off-target effects, enhancing its therapeutic index.

Pharmacodynamics and Pharmacokinetics

Preliminary studies indicate:

  • High binding affinity (KdK_d) for mutant BRAF kinase.

  • Favorable pharmacokinetics with adequate half-life and tissue distribution.

  • Minimal cytochrome P450-mediated metabolism, reducing drug-drug interaction potential.

Comparative Data Table

PropertyValue/DescriptionReference
Molecular FormulaC22H18F2N4O3SC_{22}H_{18}F_2N_4O_3S
Molecular Weight456.5 g/mol456.5 \text{ g/mol}
TargetMutant BRAF kinase
MechanismInhibition of MAPK/ERK signaling
Therapeutic IndicationsMelanoma, colorectal cancer
SolubilityModerate in DMSO/methanol
StabilityStable at physiological pH

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